(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride
CAS No.: 1187830-89-2
Cat. No.: VC0111320
Molecular Formula: C16H20ClN3
Molecular Weight: 289.807
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187830-89-2 |
|---|---|
| Molecular Formula | C16H20ClN3 |
| Molecular Weight | 289.807 |
| IUPAC Name | (6-benzyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C16H19N3.ClH/c17-10-15-7-6-14-12-19(9-8-16(14)18-15)11-13-4-2-1-3-5-13;/h1-7H,8-12,17H2;1H |
| Standard InChI Key | IYEHYXCLNBRVCV-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1N=C(C=C2)CN)CC3=CC=CC=C3.Cl |
Introduction
Synthesis and Preparation Methods
Reaction Conditions and Yields
The documented synthesis of the 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine intermediate provides insight into the reaction conditions required for this transformation. The reaction sequence and conditions are summarized in Table 2.
Table 2: Synthesis Conditions for 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine Intermediate
The workup procedure involves solvent removal under vacuum, partitioning between water and methylene chloride, and purification by column chromatography. The final product of this intermediate step is described as a dark amber foam .
Related Compounds and Structural Analogs
Structural Variants
Several structural analogs related to (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride have been identified in chemical databases and commercial catalogs. These compounds share the tetrahydronaphthyridine core structure but differ in their substitution patterns. Notable examples include:
-
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine: The precursor compound lacking the aminomethyl group at position 2 .
-
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid: A variant with a carboxylic acid functionality at position 2 instead of an aminomethyl group .
-
3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine: A compound with an amino group at position 3 rather than an aminomethyl group at position 2 .
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride: A derivative featuring a trifluoromethyl group at position 3 and lacking the benzyl substituent .
These structural variants represent modifications that can significantly alter the physical, chemical, and potentially biological properties of the compounds through changes in electronic distribution, steric effects, and hydrogen-bonding capabilities.
Comparative Analysis
A comparative analysis of (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride and its structural analogs reveals interesting patterns in molecular design and potential functional implications. Table 3 provides a comparison of these related compounds.
Table 3: Comparison of (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride | C16H20ClN3 | 289.807 | Reference compound |
| 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine | C15H16N2 | 224.30 | Lacks aminomethyl group at position 2 |
| 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid | C16H16N2O2 | ~268.31 (estimated) | Carboxylic acid instead of aminomethyl at position 2 |
| 3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine | C15H17N3 | 239.32 | Amino group at position 3 instead of aminomethyl at position 2 |
This family of related compounds demonstrates how systematic structural modifications to the tetrahydronaphthyridine scaffold can generate a diverse set of molecules with potentially distinct properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume